molecular formula C10H8BrNO2 B6241816 methyl 2-bromo-4-(cyanomethyl)benzoate CAS No. 1252572-71-6

methyl 2-bromo-4-(cyanomethyl)benzoate

Cat. No.: B6241816
CAS No.: 1252572-71-6
M. Wt: 254.1
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Description

Methyl 2-bromo-4-(cyanomethyl)benzoate (CAS 1083181-36-5) is a brominated and cyanomethylated aromatic ester that serves as a versatile and multifunctional building block in organic synthesis and medicinal chemistry research . Its molecular structure incorporates two highly reactive functional groups—a bromine substituent on the aromatic ring and a cyanomethyl group—that enable diverse chemical transformations and facilitate the construction of complex molecular architectures . Researchers value this compound particularly for its application as a key precursor in the synthesis of various heterocyclic systems, which are core structures found in many pharmaceutical and agrochemical products . The bromine atom readily undergoes metal-halogen exchange and cross-coupling reactions, while the cyanomethyl group can be further functionalized through reduction to an amine or hydrolysis to a carboxylic acid, significantly expanding the synthetic utility of this reagent . When handling this compound, researchers should note that it carries hazard statements H302, H312, and H332, indicating potential health risks if swallowed, in contact with skin, or inhaled, and requires appropriate safety precautions including the use of personal protective equipment . This product is intended for research and development purposes in laboratory settings only and is not classified for medicinal, household, or personal use.

Properties

CAS No.

1252572-71-6

Molecular Formula

C10H8BrNO2

Molecular Weight

254.1

Purity

95

Origin of Product

United States

Preparation Methods

Transition Metal-Mediated Cyanation

Alternative routes employ transition metal catalysts to enhance reaction efficiency. A patent describing the synthesis of methyl 4-bromo-2-cyano-5-fluorobenzoate provides insights into scalable cyanations applicable to the target compound.

Procedure :

  • Iodination Step : Methyl 2-amino-4-bromo-5-fluorobenzoate undergoes diazotization with sodium nitrite in sulfuric acid at 0–5°C, followed by iodination using potassium iodide to yield methyl 4-bromo-5-fluoro-2-iodobenzoate (72–87% yield) .

  • Cyanation : The iodide intermediate (31.2 g, 87 mmol) is dissolved in N-methylpyrrolidone (NMP), and cuprous cyanide (1.5 eq) is added under nitrogen. Heating to 80°C for 5 hours affords the cyano product in 88–91% yield .

Adaptation for Target Compound :

  • Replace the fluoro and iodo substituents with bromo and cyanomethyl groups.

  • Use methyl 2-bromo-4-(iodomethyl)benzoate as the substrate, reacting with cuprous cyanide in NMP at 60–120°C.

Advantages :

  • Higher yields (≥85%) compared to aqueous cyanide methods.

  • Tolerance for electron-withdrawing groups (e.g., bromo, ester).

Bromination-Cyanation Tandem Strategy

A hybrid approach combines bromination and cyanation in sequence. The synthesis of methyl (E)-4-cyano-3-(((2-(cyanomethyl)phenyl)imino)methyl)benzoate illustrates the use of N-bromosuccinimide (NBS) for benzylic bromination, followed by cyanide substitution.

Procedure :

  • Bromination : 4-Cyano-3-methylbenzoic acid methyl ester (6.5 g, 37.1 mmol) is treated with NBS (16.51 g, 92.76 mmol) and benzoyl peroxide (BPO) in CCl₄ at 78°C for 24 hours, yielding the bromomethyl derivative .

  • Cyanation : The brominated intermediate is reacted with sodium cyanide in methanol-water, analogous to , to install the cyanomethyl group.

Optimization Insights :

  • Catalyst : BPO initiates radical bromination efficiently.

  • Solvent : CCl₄ provides optimal reactivity for NBS-mediated reactions.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Metal-Mediated Tandem Strategy
Yield50%85–91%65–75%
Reaction Time4–6 hours5–10 hours24 hours (bromination)
Cyanide SourceNaCNCuCNNaCN
SolventMethanol-waterNMP/DMFCCl₄ (bromination)
ScalabilityModerateHighLow

Critical Observations :

  • Yield vs. Safety : Metal-mediated methods offer superior yields but require inert conditions and toxic reagents.

  • Solvent Impact : Polar aprotic solvents (NMP, DMF) enhance cyanide reactivity in metal-catalyzed routes .

Mechanistic Considerations

Nucleophilic Substitution :
The reaction proceeds via an SN2 mechanism, where cyanide attacks the electrophilic benzylic carbon, displacing bromide. Steric hindrance from the ortho-bromo group may slow the reaction, necessitating elevated temperatures .

Metal-Mediated Cyanation :
CuCN acts as a cyanide source and catalyst, facilitating oxidative addition and reductive elimination steps. The mechanism likely involves a Cu(I)/Cu(III) cycle, enabling milder conditions compared to SN2 pathways .

Characterization and Quality Control

Successful synthesis is confirmed via spectroscopic methods:

  • ¹H NMR : For methyl 2-bromo-4-(cyanomethyl)benzoate, expect signals at δ 3.88 (s, 3H, ester CH₃), δ 4.75 (s, 2H, CH₂CN), and aromatic protons between δ 7.55–7.89 .

  • Mass Spectrometry : A molecular ion peak at m/z 253.98 ([M+H]⁺) aligns with the molecular formula C₁₀H₈BrNO₂ .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-(cyanomethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of amines or other reduced derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-(cyanomethyl)benzoate involves its interaction with various molecular targets and pathways. The bromine atom and cyanomethyl group can participate in different chemical reactions, leading to the formation of new bonds and functional groups. These interactions can affect the compound’s reactivity and its ability to interact with other molecules in biological and chemical systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Chlorobenzoate
  • Substituents : Chlorine at 2-position.
  • Reactivity : Chlorine, being less electronegative than bromine, makes this compound less reactive in nucleophilic aromatic substitution.
  • Applications : Used as a solvent or fragrance component due to its mild odor .
  • Safety : Lower toxicity compared to brominated analogs .
Methyl 4-(Cyanomethyl)benzoate
  • Substituents: Cyanomethyl at 4-position.
  • Reactivity: The cyano group can undergo hydrolysis to carboxylic acids or participate in cyclization reactions.
  • Applications : Intermediate in organic synthesis for constructing heterocycles or amides .
Methyl 5-Amino-2-Bromo-4-Chlorobenzoate
  • Substituents: Bromine (2-position), chlorine (4-position), and amino (5-position).
  • Reactivity: The amino group enhances nucleophilicity, enabling coupling reactions, while bromine and chlorine facilitate regioselective substitutions.
  • Applications : Key building block in drug development for antimalarial or anticancer agents .

Functional Group Comparisons

Ester Group Variations
  • Methyl Benzoate : Simplicity limits reactivity; primarily used as a flavoring agent.
  • Benzyl Benzoate : Larger ester group increases hydrophobicity; used in pharmaceuticals (e.g., scabicides) and perfumery .
Halogenated Analogs
  • Methyl 2-Nitrobenzoate : Nitro group is strongly electron-withdrawing, directing electrophilic substitution to meta positions. Used in dye synthesis.
  • Methyl 2-Methoxybenzoate : Methoxy group is electron-donating, altering electronic properties and reducing reactivity compared to brominated analogs .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Polarity Solubility
Methyl 2-bromo-4-(cyanomethyl)benzoate* ~254.08 High (Br, CN) Low in water
Methyl 2-chlorobenzoate 170.59 Moderate Soluble in organics
Methyl 4-(cyanomethyl)benzoate 191.19 High (CN) Moderate in DMSO

*Estimated based on substituent contributions.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing methyl 2-bromo-4-(cyanomethyl)benzoate in a laboratory setting?

  • Answer: The synthesis typically involves multi-step reactions, starting with esterification of the parent benzoic acid derivative followed by halogenation and cyanomethylation. For example, halogenation with bromine under controlled conditions (e.g., using NBS or Br₂ in DCM) and subsequent nucleophilic substitution with cyanomethyl groups. Key steps include optimizing reaction temperature (0–25°C) and using catalysts like triethylamine to enhance yields. Structural confirmation via NMR and mass spectrometry is critical .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is mandatory for verifying substituent positions and electronic environments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). Purity assessment requires HPLC or GC with ≥95% purity thresholds .

Q. What safety precautions should be observed when handling this compound?

  • Answer: Use PPE (gloves, goggles, lab coat), ensure adequate ventilation, and avoid inhalation/contact. In case of skin exposure, wash immediately with soap and water for 15 minutes. For eye contact, flush with water for 10–15 minutes and consult an ophthalmologist. Store in sealed containers at 2–8°C, away from incompatible reagents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in coupling reactions?

  • Answer: Optimize solvent polarity (e.g., DMF for SNAr reactions), temperature (20–80°C), and catalyst load (e.g., Pd catalysts for cross-coupling). Kinetic studies suggest that steric hindrance from the cyanomethyl group may slow bromine substitution; thus, increasing reaction time (12–24 hours) or using phase-transfer catalysts (e.g., TBAB) can enhance yields. Monitor progress via TLC or in situ IR .

Q. What are the key considerations when designing experiments to study the nucleophilic substitution reactivity of the bromine substituent in this compound?

  • Answer: Solvent choice (polar aprotic solvents like DMSO enhance nucleophilicity), nucleophile strength (e.g., azide vs. thiol), and steric effects from the cyanomethyl group must be evaluated. Competitive elimination pathways may dominate under high-temperature conditions; thus, low-temperature protocols (≤40°C) are recommended. DFT calculations can predict transition states for mechanistic insights .

Q. How can contradictory data on the compound’s reaction kinetics with different nucleophiles be systematically resolved?

  • Answer: Reproduce experiments under standardized conditions (solvent, temperature, concentration) and employ advanced kinetic profiling (e.g., stopped-flow spectroscopy). Discrepancies may arise from trace impurities or solvent effects—characterize intermediates via LC-MS or X-ray crystallography. Cross-validate results using computational models (e.g., MD simulations) .

Q. What role does this compound serve as an intermediate in medicinal chemistry?

  • Answer: The bromine atom enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, while the cyanomethyl moiety can be hydrolyzed to carboxylic acids or reduced to amines. It is used to synthesize kinase inhibitors and antimicrobial agents. Structure-activity relationship (SAR) studies highlight its utility in modulating pharmacokinetic properties like logP and solubility .

Q. What strategies mitigate competing side reactions during functionalization of the cyanomethyl group?

  • Answer: Protect the ester group (e.g., silylation) to prevent nucleophilic attack. For reductions (e.g., cyanomethyl to aminomethyl), use selective catalysts like Raney Ni under H₂. For hydrolysis, employ acidic conditions (H₂SO₄/H₂O) to avoid decarboxylation. Monitor side products via GC-MS .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported toxicity profiles of this compound?

  • Answer: Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) under standardized protocols. Compare results with structurally similar compounds (e.g., methyl 4-bromo-2-(cyanomethyl)benzoate) to identify structure-toxicity trends. Validate findings using multiple cell lines and animal models, adhering to OECD guidelines .

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